Purity Specification: >99% (HPLC) for α-Azido-δ-Boc Regioisomer versus >98% for Commercial δ-Azido-α-Boc Regioisomer Salt
Commercially available Nα-Azido-Nδ-Boc-L-ornithine CHA salt (target compound; CAS 2301169-18-4) is specified at >99% purity by HPLC, whereas the regioisomeric Nα-Boc-Nδ-azido-L-ornithine CHA salt (CAS 2098497-17-5) is supplied with a purity specification of >98% (or 95% in lower-grade offerings) . The approximately 1% difference in minimum purity translates to a reduction in low-abundance impurities that otherwise accumulate as deletion sequences or capped chains in solid-phase synthesis, directly influencing crude peptide purity and subsequent purification burden .
| Evidence Dimension | Minimum chromatographic purity specification (HPLC) |
|---|---|
| Target Compound Data | >99% (HPLC) – CAS 2301169-18-4 (α-Azido-δ-Boc regioisomer CHA salt) |
| Comparator Or Baseline | >98% (HPLC) – CAS 2098497-17-5 (α-Boc-δ-Azido regioisomer CHA salt); 95% – CAS 2098497-17-5 (AKSci grade) |
| Quantified Difference | ≥1 percentage point higher minimum purity for the target regioisomer |
| Conditions | Reverse-phase HPLC assay; product specification thresholds from certified vendor Certificates of Analysis |
Why This Matters
Higher starting purity of the building block directly reduces the cumulative burden of deletion-sequence and truncation-byproducts in multi-residue solid-phase peptide synthesis, translating to higher crude peptide purity and lower preparative HPLC costs.
